3,4-Dimethoxyphenyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone
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Description
3,4-Dimethoxyphenyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone is a useful research compound. Its molecular formula is C22H26N2O5S and its molecular weight is 430.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Enamino Ketones and Cyclization : Research has shown that enamino ketones formed from reactions with 5- or 6-aminoindoles and 1,3-diketones, undergo cyclization under acidic agents to produce substituted pyrroloquinolines (Kost, Yamashkin, & Yudin, 1977). This process is influenced by steric factors and the substituents' positions.
Acid-Catalyzed Cyclization : Another study found that acid-catalyzed cyclization of certain ketones leads to the formation of hexahydroindol-dione structures, which are significant in various synthetic pathways (Oh-ishi & Kugita, 1970).
Eco-Friendly Synthesis Methods : There is a trend towards more eco-friendly synthesis methods, such as the cyclocondensation reaction of β-indolyl-α, β-unsaturated ketones with hydroxylamine hydrochloride, highlighting the importance of sustainable approaches in chemical synthesis (Jia et al., 2021).
Photosensitized Cycloaddition : A study demonstrated the use of photosensitized [2+2] cycloaddition of allene-tethered indole derivatives, showing the versatility of indole-based compounds in organic synthesis (Arai & Ohkuma, 2019).
Advanced Applications
Fluorescent Molecular Probes : Certain derivatives of 3,4-dimethoxyphenyl compounds have been utilized in the development of fluorescent molecular probes, which are essential in studying biological events and processes (Diwu et al., 1997).
Antimicrobial Activities : Some 3,4-dimethoxy chalcones, related structurally to the discussed compound, have been synthesized and evaluated for their antimicrobial activities, indicating potential applications in medicinal chemistry (Mala et al., 2013).
Properties
IUPAC Name |
N-cyclopentyl-1-(3,4-dimethoxybenzoyl)-2,3-dihydroindole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c1-28-20-10-7-16(14-21(20)29-2)22(25)24-12-11-15-13-18(8-9-19(15)24)30(26,27)23-17-5-3-4-6-17/h7-10,13-14,17,23H,3-6,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPFTERSIKOMKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)NC4CCCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.